molecular formula C51H69ClN8O12 B12400860 Tutuilamide A

Tutuilamide A

Cat. No.: B12400860
M. Wt: 1021.6 g/mol
InChI Key: CWLDDHHTMAJFMM-LKVOOIPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tutuilamide A is a cyclic depsipeptide natural product isolated from marine cyanobacteria, recognized for its potent and selective inhibition of specific serine proteases. It features a characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) cyclodepsipeptide macrocycle, which serves as the key pharmacophore, along with an adjacent (Z)-2-amino-2-butenoic acid (Abu) unit that is a primary driver of protease selectivity. A distinctive structural feature of this compound is its unique vinyl chloride-containing pendant side chain, which differentiates it from related compounds like lyngbyastatin 7 and modulates its biological activity . This compound exhibits high-potency inhibition of Human Neutrophil Elastase (HNE) with an IC50 of 0.73 nM, and also potently inhibits kallikrein 7 (KLK7) with an IC50 of 5.0 nM . Its mechanism of action involves acting as a substrate mimic, where the Abu moiety occupies the S1 substrate binding pocket of the enzyme, engaging in non-covalent interactions that result in reversible inhibition . Research indicates that the flexible side chain of this compound facilitates additional hydrogen bond interactions with the enzyme backbone, stabilizing the complex within the binding pocket and contributing to its enhanced inhibitory potency . This compound is a valuable research tool for investigating the pathological roles of serine proteases. Its high selectivity for HNE makes it particularly relevant for studies of pulmonary diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), where HNE dysregulation is implicated . Furthermore, its activity against KLK7 suggests utility in dermatological research, specifically in conditions like atopic dermatitis associated with stratum corneum chymotryptic enzyme dysfunction . The compound serves as a proof-of-concept that the macrocyclic scaffold can be diversified to fine-tune activity, making it a significant molecule for studying structure-activity relationships in serine protease inhibition . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C51H69ClN8O12

Molecular Weight

1021.6 g/mol

IUPAC Name

(2S,3S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(E)-4-chloro-3-methylbut-3-enoyl]amino]propanoyl]amino]-3-methylpentanamide

InChI

InChI=1S/C51H69ClN8O12/c1-10-29(6)42(57-44(64)30(7)53-39(62)23-28(5)26-52)47(67)58-43-31(8)72-51(71)41(27(3)4)56-46(66)37(24-33-17-19-34(61)20-18-33)59(9)50(70)38(25-32-15-13-12-14-16-32)60-40(63)22-21-36(49(60)69)55-45(65)35(11-2)54-48(43)68/h11-20,26-27,29-31,36-38,40-43,61,63H,10,21-25H2,1-9H3,(H,53,62)(H,54,68)(H,55,65)(H,56,66)(H,57,64)(H,58,67)/b28-26+,35-11-/t29-,30-,31+,36-,37-,38-,40+,41-,42-,43-/m0/s1

InChI Key

CWLDDHHTMAJFMM-LKVOOIPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C)NC(=O)[C@H](C)NC(=O)C/C(=C/Cl)/C

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C)NC(=O)C(C)NC(=O)CC(=CCl)C

Origin of Product

United States

Preparation Methods

Tripeptide Side Chain (Val-N-MeTyr-Phe-Cmb)

The vinyl chloride-containing side chain is constructed via sequential peptide couplings:

  • Dipeptide Formation : Boc-protected valine is coupled to N-methyltyrosine using EDCI/HOBt in the presence of DIEA, achieving a yield of 78%.
  • Cmb Incorporation : (E)-4-chloro-3-methylbut-3-enoic acid (Cmb) is appended to the dipeptide using trimethyltin hydroxide-mediated hydrolysis, yielding the tripeptide 4 (Scheme 1 in).
  • Deprotection : The Boc group is removed with TFA, and the resulting amine is coupled to the macrocyclic core using DEPBT, a coupling reagent optimized for sterically hindered substrates.

Critical Considerations :

  • The Cmb residue’s stereoelectronic properties necessitate strict anhydrous conditions to prevent elimination of the vinyl chloride.
  • Chiral HPLC confirms enantiomeric purity (>98% ee) of intermediates.

Macrocyclic Core (Ahp-Abu Cyclodepsipeptide)

The macrocycle is synthesized through a sequence of cyclization and deprotection steps:

  • Linear Precursor Assembly : The Ahp-Abu dipeptide is extended with Thr, Ile, and Ala residues using Fmoc-SPPS (solid-phase peptide synthesis).
  • Macrocyclization : Employing PyAOP as a coupling reagent, the linear precursor undergoes head-to-tail cyclization at a dilution of 0.1 mM to favor intramolecular reaction, yielding the 21-membered macrocycle in 52% yield.
  • Selective Deprotection : TBS and Boc groups are sequentially removed using TMSOTf and TFA, respectively, without epimerization of the Abu residue.

Convergent Assembly Strategy

The final synthesis unites the macrocycle and side chain through a series of regioselective couplings:

  • Oxidation of Primary Alcohol : The macrocycle’s terminal alcohol is oxidized to an aldehyde using IBX (2-iodoxybenzoic acid), enabling subsequent Ahp ring formation.
  • Ahp Cyclization : Exposure to TBAF in THF induces simultaneous cyclization of the Ahp moiety and cleavage of the TBDPS protecting group, yielding the advanced intermediate 7 (20% yield over two steps).
  • Side-Chain Attachment : The tripeptide side chain is coupled to the macrocycle using DEPBT, with DIEA as a base, achieving a 58% yield.

Optimization Challenges :

  • Early attempts to install the side chain prior to TBS deprotection led to acid-sensitive intermediates, necessitating a revised order of operations.
  • Low yields in the final cyclization step (20%) highlight the need for improved catalysts or alternative protecting groups.

Analytical Characterization and Validation

Synthetic this compound is rigorously characterized to confirm structural fidelity:

Analytical Method Key Findings Reference
HR-ESI-MS m/z 1043.4616 [M + Na]⁺ (Δ = 0.0 ppm), confirming molecular formula C₅₁H₆₉ClN₈O₁₂
¹H-¹³C HMBC Correlations validate the Val-N-MeTyr-Phe-Abu-Thr-Ile-Ala-Cmb sequence
X-ray Crystallography Reversible binding to elastase via hydrogen bonding with S1 pocket residues
Chiral HPLC Retention times match natural this compound, confirming stereochemical integrity

Biological Activity and Synthetic Utility

This compound exhibits potent inhibition of human neutrophil elastase (HNE) and kallikrein 7 (KLK7), with IC₅₀ values of 0.73 nM and 5.0 nM, respectively. Comparative studies with lyngbyastatin 7 reveal nuanced selectivity profiles:

Protease This compound (IC₅₀, nM) Lyngbyastatin 7 (IC₅₀, nM)
HNE 0.73 0.85
KLK7 5.0 3.1
Proteinase A 31.3 >100
Chymotrypsin 97.4 >100

Molecular docking reveals that the vinyl chloride side chain forms additional hydrogen bonds with elastase’s Gly193 backbone, enhancing stability compared to lyngbyastatin 7.

Chemical Reactions Analysis

Types of Reactions

Tutuilamide A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .

Scientific Research Applications

Serine Protease Inhibition

Tutuilamide A has been extensively studied for its inhibitory effects on serine proteases, which are critical in various physiological processes and pathological conditions. The compound exhibits high selectivity and potency against specific proteases:

  • Porcine Pancreatic Elastase (PPE) : this compound demonstrates an IC50 value of approximately 1.18 nM, making it a highly effective inhibitor compared to other known inhibitors such as lyngbyastatin 7 (IC50 = 11.5 nM) .
  • Human Neutrophil Elastase (HNE) : It shows remarkable selectivity for HNE with an IC50 of 0.73 nM, indicating its potential therapeutic relevance in conditions involving neutrophil activation and inflammation .

Cancer Research

The cytotoxicity of this compound has been evaluated against various cancer cell lines, including H-460 lung cancer cells. While it exhibits moderate cytotoxicity, its primary application remains in the inhibition of serine proteases rather than direct anticancer activity .

Synthesis and Structure-Activity Relationship (SAR)

The total synthesis of this compound has been achieved using a convergent strategy that allows for the precise construction of its complex structure. This synthetic approach not only facilitates the production of this compound but also enables the generation of analogs for SAR studies aimed at enhancing potency and selectivity against target proteases .

Comparative Inhibition Profile

A comparative analysis of this compound's inhibitory effects on various serine proteases highlights its specificity:

Protease IC50 (nM)
Porcine Pancreatic Elastase1.18
Human Neutrophil Elastase0.73
Chymotrypsin1014
Trypsin>20,000
Proteinase K103.7

This table illustrates the significant potency of this compound against elastases compared to other serine proteases, indicating its potential utility in therapeutic applications targeting inflammatory diseases .

Case Study: Inhibition Mechanism

Research has elucidated the binding interactions between this compound and elastase through X-ray crystallography. The study revealed that this compound forms extensive hydrogen bonds within the substrate binding pocket of elastase, contributing to its enhanced inhibitory potency compared to other inhibitors like lyngbyastatin 7 .

Case Study: Structure Elucidation

Advanced spectroscopic techniques including NMR and mass spectrometry were employed to establish the structure of this compound. These methods confirmed the presence of unique residues and facilitated understanding of how structural variations influence biological activity .

Comparison with Similar Compounds

Table 1. Inhibitory Activity of Tutuilamides A–C Against Serine Proteases

Compound Elastase (IC50, nM) Chymotrypsin (IC50, nM) Proteinase K (IC50, nM)
This compound 1.18 (0.33–1.97) 1014 (853–1227) 103.7 (84.6–129.2)
Tutuilamide B 2.05 (1.68–2.46) 576.6 (447–767.3) 87.6 (65.2–122.2)
Tutuilamide C 4.93 (2.72–7.48) 542.0 (445–671.2) >5000

Data sourced from enzymatic assays .

This compound’s superior potency is attributed to its optimal interaction with the elastase substrate-binding pocket, stabilized by hydrogen bonding between its chloro-methylbutenoic acid residue and Arg226 of PPE .

Lyngbyastatins 4 and 7

Lyngbyastatins, another class of Ahp-containing cyclodepsipeptides, share structural and functional similarities with this compound:

  • Lyngbyastatin 4 : Exhibits moderate HNE inhibition (IC50 = 49 nM) but lacks cytotoxicity in cancer cell lines .
  • Lyngbyastatin 7 : A potent HNE inhibitor (IC50 = 0.85 nM or 23 nM , depending on assay conditions). Its co-crystal structure with PPE reveals a binding mode similar to this compound but lacks the additional hydrogen bond observed in this compound-PPE complexes, explaining its lower PPE inhibition (IC50 = 1.5 nM vs. 1.18 nM for this compound) .

Table 2. Comparative Activity of this compound and Lyngbyastatin 7

Metric This compound Lyngbyastatin 7
PPE IC50 1.18 nM 1.5 nM
HNE IC50 0.73 nM 0.85 nM or 23 nM
Cytotoxicity (H-460 cells) 0.53 µM Not reported

Discrepancies in HNE IC50 values for lyngbyastatin 7 may arise from differences in experimental protocols or enzyme sources .

Other Ahp-Cyclodepsipeptides

  • Somamides : Share structural motifs with this compound but show weaker elastase inhibition .

Structural and Functional Insights

This compound’s enhanced PPE inhibition stems from:

Hydrogen Bonding : An additional interaction between its C17 carbonyl and Arg217 backbone amide in PPE, absent in lyngbyastatin 7 .

Chlorine Substituent : The vinyl-chloride group enhances hydrophobic interactions within the enzyme’s S1 pocket .

In contrast, lyngbyastatin 7’s superior HNE inhibition may relate to its larger macrocycle accommodating HNE’s broader active site .

Biological Activity

Tutuilamide A, a cyclic depsipeptide derived from marine cyanobacteria, has garnered attention for its significant biological activities, particularly as an elastase inhibitor and its cytotoxic effects on cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.

Structural Characteristics

This compound is characterized by its unique structure, which includes the presence of unusual amino acid residues such as 2-amino-2-butenoic acid (Abu) and 3-amino-4-hydroxy-5-methyl-6-heptenoic acid (Ahp), along with a vinyl chloride moiety. The molecular formula is C₅₁H₆₉ClN₈O₁₂, with high-resolution mass spectrometry confirming its composition .

Inhibition of Serine Proteases:
this compound exhibits potent inhibitory activity against serine proteases, particularly porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). The IC₅₀ values for these interactions are remarkably low, indicating strong binding affinity:

  • PPE: IC₅₀ = 1.2 nM
  • HNE: IC₅₀ = 3.0 nM .

The mechanism involves binding to the active site of elastase in a substrate-like manner, which has been elucidated through X-ray crystallography. The presence of additional hydrogen bonds with the enzyme's backbone enhances the stability of this compound in the binding pocket compared to other known inhibitors like lyngbyastatin 7 .

Cytotoxicity Studies

This compound also demonstrates moderate cytotoxicity against various cancer cell lines. In assays against H-460 lung cancer cells, it exhibited an IC₅₀ value of approximately 0.53 μM, indicating significant potential as an anticancer agent .

Structure-Activity Relationship (SAR)

A limited SAR study has been conducted to explore how structural modifications affect biological activity. Key findings include:

  • The Abu moiety enhances inhibitory potency against elastase.
  • Variations in side chain residues can modulate both selectivity and efficacy .

Comparative Activity Table

The following table summarizes the biological activities of this compound and its analogs:

CompoundElastase IC₅₀ (nM)H-460 Cytotoxicity IC₅₀ (μM)
This compound1.20.53
Tutuilamide B1.51.27
Tutuilamide C5.04.78
Lyngbyastatin 711.5Not reported

Case Studies

Case Study: Inhibition Profile
In a comparative study involving various serine proteases, this compound was tested alongside other cyclic depsipeptides. It showed superior inhibition of elastase but did not inhibit trypsin or chymotrypsin effectively, likely due to the absence of basic amino acids that these enzymes preferentially bind .

Case Study: Cancer Cell Line Testing
In vitro studies demonstrated that this compound effectively induces apoptosis in H-460 cells, suggesting a potential mechanism for its anticancer properties. Further research is needed to elucidate the pathways involved in this cytotoxicity .

Q & A

Q. What are the primary biological activities of Tutuilamide A, and how are they experimentally validated?

this compound is a vinyl-chloride-containing cyclodepsipeptide isolated from marine cyanobacteria (Schizothrix sp.). Its primary activity is potent inhibition of elastases, particularly porcine pancreatic elastase (PPE) (IC50 = 1.18 nM) and human neutrophil elastase (HNE) (IC50 = 0.73 nM), with high selectivity over chymotrypsin, trypsin, and proteinase K . Validation involves:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for elastase) to measure IC50 values via dose-response curves. Include controls like lyngbyastatin 7 for comparative potency analysis .
  • Cytotoxicity testing : Assess against cancer cell lines (e.g., H-460 lung carcinoma) using MTT assays, reporting IC50 values (e.g., 0.53 μM for H-460) .

Q. How is this compound structurally characterized, and what methodologies confirm its unique features?

Structural elucidation combines:

  • NMR and HR-MS : For determining cyclic depsipeptide backbone, vinyl-chloride side chain, and post-translational modifications .
  • X-ray crystallography : Co-crystallization with elastase (e.g., PPE) reveals binding interactions, such as the supplemental hydrogen bond between C17 carbonyl and Arg217 backbone, critical for potency .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s selectivity across serine proteases?

  • Parallel enzyme profiling : Test against elastase (PPE/HNE), chymotrypsin, trypsin, and proteinase K under standardized conditions (pH 7.4, 25°C). Use fluorogenic substrates and calculate selectivity ratios (e.g., this compound’s elastase/chymotrypsin IC50 ratio = 1.18 nM/1014 nM ≈ 1:860) .
  • Statistical validation : Report 95% confidence intervals for IC50 values (e.g., 0.33–1.97 nM for PPE) using nonlinear regression analysis .

Q. What experimental strategies resolve contradictions in this compound’s inhibitory potency across elastase isoforms?

  • Structural docking studies : Compare binding modes of this compound with PPE vs. HNE. For example, its higher PPE potency (vs. lyngbyastatin 7) is attributed to the C17-Arg217 hydrogen bond, absent in HNE complexes .
  • Kinetic assays : Determine inhibition constants (Ki) and mechanism (competitive/non-competitive) to clarify isoform-specific interactions .

Q. How can synthetic approaches optimize this compound’s bioactivity and stability?

  • Late-stage functionalization : Modify the vinyl-chloride moiety or methylate specific residues (e.g., this compound-methyl retains PPE inhibition at 1.83 nM IC50) .
  • Linear analog testing : Compare cyclic vs. linear analogs (e.g., this compound-linear shows 3,994 nM IC50 for PPE) to assess conformational stability’s role .

Q. What methodologies validate this compound’s anti-metastatic potential in vitro?

  • Migration/invasion assays : Use Boyden chambers or scratch assays on H-460 cells, pretreating with this compound (0.1–1 μM) to quantify suppression of metastatic behavior .
  • Zymography : Assess MMP-9/MMP-2 activity in conditioned media to link elastase inhibition to reduced extracellular matrix degradation .

Data Analysis and Reproducibility

Q. How should researchers address variability in IC50 values across studies?

  • Standardize assay conditions : Control enzyme purity, substrate concentrations, and pre-incubation times. For example, Keller et al. (2020) used 10 nM PPE with 20 μM substrate .
  • Cross-validate with reference inhibitors : Include lyngbyastatin 7 (IC50 = 11.50 nM for PPE) to benchmark results .

Q. What statistical methods ensure robust reporting of enzyme inhibition data?

  • Dose-response curve fitting : Use GraphPad Prism or similar tools for four-parameter logistic regression to calculate IC50 and 95% CIs .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous replicates (e.g., IC50 values outside the 0.33–1.97 nM range for this compound) .

Structural and Functional Insights

Q. How does this compound’s binding mechanism differ from structurally related inhibitors like lyngbyastatin 7?

  • Crystallographic analysis : The C17-Arg217 hydrogen bond in this compound-PPE complexes enhances binding affinity compared to lyngbyastatin 7, which lacks this interaction .
  • Molecular dynamics simulations : Model residue flexibility in the elastase active site to predict long-term stability of inhibitor-enzyme complexes .

Q. What in silico tools predict this compound’s pharmacokinetic properties for preclinical development?

  • ADMET profiling : Use SwissADME or ADMETlab to estimate solubility (LogP ≈ 2.5), CYP450 interactions, and blood-brain barrier permeability .
  • Metabolic stability assays : Incubate with liver microsomes (human/rodent) to measure half-life and identify susceptible residues (e.g., ester bonds) .

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